An In-depth Technical Guide to 5-methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9)
An In-depth Technical Guide to 5-methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Aminopyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, make it a privileged structure in the design of biologically active molecules.[1] Among pyridine derivatives, the aminopyridine class has garnered significant attention due to its versatile reactivity and broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[3][4] The strategic functionalization of the aminopyridine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.[1]
This guide focuses on a specific, yet promising, member of this class: 5-methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9). This molecule incorporates three key pharmacophoric elements: the 2-aminopyridine core, a methoxy group at the 5-position, and an N-methyl group on the exocyclic amine. The methoxy group is a prevalent feature in many approved drugs, known to favorably influence ligand-target binding, metabolic stability, and overall physicochemical properties.[5][6] The N-methylation of the amino group can further modulate basicity, lipophilicity, and the hydrogen bonding capacity of the molecule, offering a nuanced approach to optimizing drug-like characteristics.
While 5-methoxy-N-methylpyridin-2-amine is currently available primarily as a research chemical, its structural motifs suggest significant potential as a key building block or intermediate in the synthesis of novel therapeutics.[7] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established methodologies, and an exploration of its potential applications in drug discovery, grounded in the established biological significance of related compounds.
Physicochemical and Structural Properties
5-methoxy-N-methylpyridin-2-amine is a substituted pyridine with the molecular formula C₇H₁₀N₂O. A summary of its key identifiers and computed properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1256812-29-9 | [7] |
| Molecular Formula | C₇H₁₀N₂O | [7] |
| Molecular Weight | 138.17 g/mol | [7] |
| IUPAC Name | (5-Methoxy-pyridin-2-yl)-methyl-amine | [7] |
The structure of 5-methoxy-N-methylpyridin-2-amine is depicted in the following diagram:
Caption: Chemical structure of 5-methoxy-N-methylpyridin-2-amine.
Proposed Synthetic Pathway and Experimental Protocols
A plausible and efficient synthesis of 5-methoxy-N-methylpyridin-2-amine can be envisioned as a two-step process, starting from a readily available precursor. The overall synthetic scheme is outlined below:
Caption: Proposed N-methylation of 2-amino-5-methoxypyridine.
Step 1: Synthesis of the Precursor, 2-Amino-5-methoxypyridine
The key precursor, 2-amino-5-methoxypyridine, can be synthesized through several reported methods. One established route involves the methoxylation of 2-amino-5-iodopyridine.[8] Another efficient method is the reduction of 2-methoxy-5-nitropyridine.[9][10]
Protocol: Synthesis of 2-Amino-5-methoxypyridine via Reduction of 2-Methoxy-5-nitropyridine [9][10]
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Reaction Setup: To a solution of 2-methoxy-5-nitropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 0.5-1% by weight of the starting material).
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Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 0.01 MPa.
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Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 60-65 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be further purified by extraction with a suitable organic solvent (e.g., dichloromethane) and subsequent removal of the solvent in vacuo to yield 2-amino-5-methoxypyridine.[9][10]
Step 2: N-Methylation of 2-Amino-5-methoxypyridine
Proposed Protocol: N-Methylation of 2-Amino-5-methoxypyridine
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Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-methoxypyridine (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
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Deprotonation: Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. The use of a strong base is crucial for the deprotonation of the relatively non-acidic amino group, thereby increasing its nucleophilicity.
-
Addition of Methylating Agent: While maintaining the temperature at 0 °C, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise (1.0-1.2 equivalents). The choice of methylating agent and stoichiometry is critical to minimize the potential for di-methylation.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 5-methoxy-N-methylpyridin-2-amine.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of 5-methoxy-N-methylpyridin-2-amine suggest its utility as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminopyridine core is a well-established pharmacophore in its own right, found in a variety of clinically used drugs.[11]
Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, substituted aminopyridines have been explored as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer.[12] The methoxy and N-methyl groups of the target molecule can be strategically employed to probe specific interactions within the ATP-binding pocket of various kinases.
Central Nervous System (CNS) Agents: Pyridine derivatives are widely represented in drugs targeting the central nervous system. The physicochemical properties imparted by the methoxy and N-methyl groups, such as increased lipophilicity and modulated basicity, could be advantageous for brain penetration. For example, 5-amino-2-methoxypyridine has been used to synthesize selective antagonists for the OX2 receptor, which is involved in the regulation of sleep and wakefulness.[9][10]
Antimicrobial and Antiviral Agents: The aminopyridine nucleus is also a key component of various antimicrobial and antiviral compounds.[4] The ability to further functionalize the 5-methoxy-N-methylpyridin-2-amine core allows for the generation of compound libraries to be screened against a range of pathogens.
The methoxy group can serve as a metabolic blocker, preventing oxidation at the 5-position of the pyridine ring, which can lead to improved pharmacokinetic profiles.[5] Furthermore, the N-methyl group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, making it a critical point for modification in drug optimization campaigns.
Conclusion
5-methoxy-N-methylpyridin-2-amine is a strategically designed heterocyclic compound with significant potential as an intermediate in pharmaceutical research and development. Its synthesis is achievable through established chemical transformations, starting from readily available precursors. The combination of the biologically active aminopyridine core with the modulating effects of the methoxy and N-methyl substituents makes this molecule an attractive scaffold for the design and synthesis of novel therapeutic agents targeting a wide range of diseases. As the demand for new and effective drugs continues to grow, versatile building blocks like 5-methoxy-N-methylpyridin-2-amine will undoubtedly play a crucial role in the future of medicinal chemistry.
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